molecular formula C18H20Cl3N3O B586289 N-Desethyl amodiaquine dihydrochloride CAS No. 79049-30-2

N-Desethyl amodiaquine dihydrochloride

Cat. No.: B586289
CAS No.: 79049-30-2
M. Wt: 400.7 g/mol
InChI Key: BCYBRFGUODDEGH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Desethyl amodiaquine dihydrochloride is a primary metabolite of the antimalarial compound amodiaquine . It is highly active against Plasmodium falciparum , the parasite responsible for the most severe form of human malaria . This compound can synergize with amodiaquine, enhancing its antimalarial effects .

Mode of Action

It is known that the compound interacts with its target, the plasmodium falciparum parasite, inhibiting its growth and replication . This interaction results in the death of the parasite and the alleviation of malaria symptoms.

Biochemical Pathways

This compound affects the biochemical pathways of the Plasmodium falciparum parasite. It is metabolized by hepatic cytochrome P450 2C8 (CYP2C8) to Desethylamodiaquine, which is subsequently eliminated via extra-hepatic biotransformation by CYP1A1 and CYP1B1 . This metabolic process is crucial for the pharmacological activity of the compound.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by the liver enzyme CYP2C8 to Desethylamodiaquine, its active form . This metabolite is responsible for the therapeutic and toxic effects of the compound due to its long elimination half-life .

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of the Plasmodium falciparum parasite . This leads to the death of the parasite and the alleviation of malaria symptoms. The compound can also cause toxicity, which is why its use must be carefully monitored .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of the compound, potentially leading to drug interactions. Additionally, individual genetic variations in the enzymes that metabolize the compound can influence its efficacy and toxicity . Therefore, these factors must be considered when using this compound for the treatment of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desethyl amodiaquine dihydrochloride is synthesized through the metabolic action of cytochrome P450 isoform 2C8 on amodiaquine . The reaction involves the removal of an ethyl group from amodiaquine, resulting in the formation of N-Desethyl amodiaquine . The compound is then converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specific catalysts and controlled environments to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

N-Desethyl amodiaquine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

N-Desethyl amodiaquine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Amodiaquine: The parent compound from which N-Desethyl amodiaquine is derived.

    Chloroquine: Another antimalarial drug with a similar mechanism of action.

    Mefloquine: A related compound used in the treatment of malaria.

Uniqueness

N-Desethyl amodiaquine dihydrochloride is unique due to its long elimination half-life and its ability to synergize with amodiaquine, enhancing its antimalarial efficacy. This makes it a valuable compound in the treatment of malaria, especially in regions with high drug resistance.

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBRFGUODDEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670073
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79049-30-2
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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